molecular formula C21H22N4O7S B2438621 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 921096-12-0

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2438621
CAS No.: 921096-12-0
M. Wt: 474.49
InChI Key: UBFSZQOKJYVWIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide”, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines provides insights into the preparation of oxadiazole analogues .

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is involved in the synthesis of novel compounds with potential antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown promising activities against various pathogenic Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. The structural modification of these derivatives plays a significant role in enhancing their antibacterial and antifungal properties (Al-Wahaibi et al., 2021).

Anticancer Activities

Compounds containing the 1,3,4-oxadiazole moiety, akin to the structure of this compound, have been synthesized and tested for their anticancer activities. These molecules exhibit moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The research indicates that structural analogs of this compound could be potent anticancer agents, providing a basis for further development in cancer treatment (Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Agents

Research into compounds derived from visnaginone and khellinone, which are structurally related to this compound, has demonstrated significant anti-inflammatory and analgesic activities. These novel compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and display potent analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammation-related diseases (Abu‐Hashem et al., 2020).

Enzyme Inhibition

Compounds incorporating 1,3,5-triazine moieties, similar in complexity to this compound, have been studied for their enzyme inhibitory profiles. These molecules exhibit antioxidant properties and inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with neurological and pigmentation disorders. This research highlights the potential of such compounds in developing treatments for Alzheimer's, Parkinson's, and other related diseases (Lolak et al., 2020).

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S/c1-29-17-8-5-15(13-18(17)30-2)20-23-24-21(32-20)22-19(26)14-3-6-16(7-4-14)33(27,28)25-9-11-31-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFSZQOKJYVWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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